molecular formula C7H14S B14576234 (2S,5R)-2-ethyl-5-methylthiolane CAS No. 61568-29-4

(2S,5R)-2-ethyl-5-methylthiolane

Cat. No.: B14576234
CAS No.: 61568-29-4
M. Wt: 130.25 g/mol
InChI Key: GLYJMWLDSMBPTO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-2-ethyl-5-methylthiolane is a chiral compound with a unique structure that includes both an ethyl and a methyl group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-ethyl-5-methylthiolane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable thiolane precursor with ethyl and methyl groups under controlled conditions. The reaction may require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to more efficient and sustainable processes .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-ethyl-5-methylthiolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the substituents on the thiolane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S,5R)-2-ethyl-5-methylthiolane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5R)-2-ethyl-5-methylthiolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-2-ethyl-5-methylthiolane is unique due to its specific combination of ethyl and methyl groups on the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

61568-29-4

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,5R)-2-ethyl-5-methylthiolane

InChI

InChI=1S/C7H14S/c1-3-7-5-4-6(2)8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

GLYJMWLDSMBPTO-RQJHMYQMSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](S1)C

Canonical SMILES

CCC1CCC(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.